molecular formula C15H20N2O6 B13872459 Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate

Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate

Cat. No.: B13872459
M. Wt: 324.33 g/mol
InChI Key: QSCLKAXVXHFAAX-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

ethyl 4-(4-acetamido-3-methyl-5-nitrophenoxy)butanoate

InChI

InChI=1S/C15H20N2O6/c1-4-22-14(19)6-5-7-23-12-8-10(2)15(16-11(3)18)13(9-12)17(20)21/h8-9H,4-7H2,1-3H3,(H,16,18)

InChI Key

QSCLKAXVXHFAAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C(=C1)C)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate involves several steps. One common method includes the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol. The nitro group can undergo reduction to form an amino group, which can interact with various biological pathways .

Comparison with Similar Compounds

Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetylamino and nitro groups, which confer distinct chemical and biological properties . Similar compounds include:

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